![molecular formula C10H9F2N3 B2538488 (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene CAS No. 1820575-11-8](/img/structure/B2538488.png)
(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene
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Description
(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, commonly known as ADTN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADTN is a naphthalene derivative that contains azide and difluoro groups, making it an important compound for various applications in biochemistry and pharmacology.
Scientific Research Applications
X-ray Photoelectron Spectroscopy (XPS) Studies
- XPS is a powerful surface analysis technique used to determine the elemental composition and chemical state of materials. (1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene can serve as a reference compound for C 1s narrow scan analysis in XPS studies . Its well-defined carbon peaks allow researchers to calibrate their instruments and validate measurements.
properties
IUPAC Name |
(1S)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGZXWMHRVNOX-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |
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